molecular formula C12H15N3OS B1268780 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 590354-46-4

4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1268780
M. Wt: 249.33 g/mol
InChI Key: CSMPQKIFNWIWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions starting from basic organic compounds. For example, Bekircan et al. (2008) detailed the synthesis of related 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives through a series of condensation and cyclization reactions, showcasing the complexity and versatility of triazole synthesis methods (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of triazole compounds has been a subject of interest due to their potential biological activities. Studies utilizing spectroscopic techniques like FT-IR, UV-visible, and NMR have provided insights into the structural features of these molecules. Srivastava et al. (2016) conducted spectral (FT-IR, UV-visible, NMR) analyses, alongside theoretical studies, on a similar triazole compound, revealing detailed insights into its molecular configuration and the stability of its tautomeric forms (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, amino(hydroxy)methylation, and cyanoethylation, which significantly affect their chemical properties and potential applications. Kaldrikyan et al. (2016) reported on the reactions of 1,2,4-triazole-3-thiols with different halides and aldehydes, leading to a variety of 3-sulfanyl-1,2,4-triazoles with distinct properties (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of triazole derivatives are crucial for their application in different fields. The crystal and molecular structure of related compounds have been studied to understand their interaction patterns and stability. Ebert et al. (2012) described the crystal structure of a related indazole derivative, providing a basis for understanding the physical properties of triazole compounds (Ebert, Köckerling, & Mamat, 2012).

Chemical Properties Analysis

The chemical properties of 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol and its derivatives, including reactivity, stability, and functional group transformations, are influenced by their molecular structure. The work by Hovsepyan et al. (2017) on the functionalization of similar triazole compounds illustrates the modifications these molecules can undergo to alter their chemical behavior and enhance their biological activities (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

Scientific Research Applications

  • Chemical Synthesis and Modifications : Research has explored the synthesis and chemical reactions of 1,2,4-triazole-3-thiols, including derivatives of the compound . For instance, reactions with different acids, aldehydes, and chlorides in the presence of KOH have yielded new 3-sulfanyl-1,2,4-triazoles. Aminomethylation of these triazoles has led to the formation of 2-aminomethyl-2H-1,2,4-triazole-3(4H)-thiones (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

  • Anticancer Evaluation : Some derivatives have been synthesized for potential anticancer applications. The study explored the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester and its subsequent reactions, which were then screened for anticancer activity against a range of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

  • Enzyme Inhibition Studies : Another study focused on synthesizing novel heterocyclic compounds from a similar compound and investigating their lipase and α-glucosidase inhibition. This research is crucial in understanding the potential pharmaceutical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

  • Bioactivity and Structural Analysis : Further studies include the synthesis and characterization of Schiff bases tethered with 1,2,4-triazole and pyrazole rings, along with their bioactivity evaluation. This includes antioxidant and α-glucosidase inhibitory activities, complemented by DFT calculations and molecular dynamics simulations (Pillai et al., 2019).

  • Cholinesterase Inhibitory Potential : Research aimed at understanding the enzymatic potential of new triazoles includes the synthesis and characterization of compounds that showed significant cholinesterase inhibitory potential, which is important for understanding their potential therapeutic applications (Arfan et al., 2018).

properties

IUPAC Name

4-ethyl-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMPQKIFNWIWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359568
Record name 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

CAS RN

590354-46-4
Record name 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.